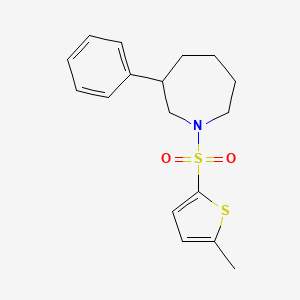

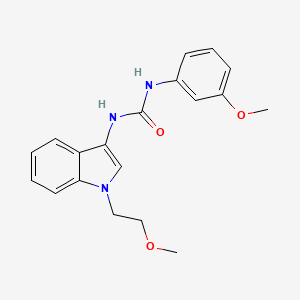

1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of piperazine, which is a class of organic compounds containing a nitrogen atom in a six-membered ring . Piperazine derivatives have been studied for their potential medicinal properties .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 1-[(5-methylthiophen-2-yl)sulfonyl]piperazine hydrochloride, includes a piperazine ring with a sulfonyl group attached to a 5-methylthiophen-2-yl group .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. For instance, 1-[(5-methylthiophen-2-yl)sulfonyl]piperazine hydrochloride has a molecular weight of 282.81 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research has demonstrated the ability of N-sulfonylalkylamines to react with ynamines, leading to the formation of 2H-1,2-thiazete 1,1-dioxides and other s,n-heterocycles. This reaction showcases the unstable nature of these products and their transformation into different products depending on substituents, providing a pathway for creating novel thioketene S,S-dioxide dimers and other heterocycles (Tornus et al., 1995).

Novel Benzothiazepines with Sulfonyl Pharmacophores

Another study focused on the synthesis of 2,3,4-trisubstituted 1,5-benzothiazepines bearing a sulfonyl pharmacophore. These compounds were synthesized via condensing 2-aminothiophenol with chalcones in toluene, indicating the utility of sulfonyl groups in the creation of pharmacologically relevant molecules (Karale et al., 2011).

Anticancer Evaluation of Naphthoquinone Derivatives

Research into 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety has shown potent cytotoxic activity against various cancer cell lines, highlighting the potential therapeutic applications of sulfonyl-containing compounds in oncology (Ravichandiran et al., 2019).

Organic Sulfur Compounds in Petroleum Biodegradation

Studies on the purification and properties of organic sulfur compounds, such as various thiophenes, provide insights into their stability and physical properties, which are essential for understanding their behavior in environmental processes, including petroleum biodegradation (Haines et al., 1956).

Electrochemical Applications

The electrochemical synthesis of polythiophenes and their application in organic electronics highlight the role of sulfonyl and methylthiophene derivatives in enhancing the electrical and structural properties of conductive polymers, demonstrating their utility in the development of advanced materials for electronic applications (Barsch & Beck, 1996).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound would likely depend on its potential applications. Given the interest in piperazine derivatives in medicinal chemistry , it’s possible that “1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane” could be studied for its potential therapeutic effects.

Propriétés

IUPAC Name |

1-(5-methylthiophen-2-yl)sulfonyl-3-phenylazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S2/c1-14-10-11-17(21-14)22(19,20)18-12-6-5-9-16(13-18)15-7-3-2-4-8-15/h2-4,7-8,10-11,16H,5-6,9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTQJAKVQOTIDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCCCC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2680852.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2680855.png)

![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2680858.png)

![(3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone](/img/structure/B2680861.png)

![4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2680865.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2680867.png)

![6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680869.png)

![3-(2-methoxyethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680873.png)